

The Role of Larazotide Acetate in Celiac Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT 1001

Cat. No.: B15498444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Larazotide acetate, a first-in-class tight junction regulator, and its role in the pathogenesis of celiac disease. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides methodologies for relevant experimental protocols.

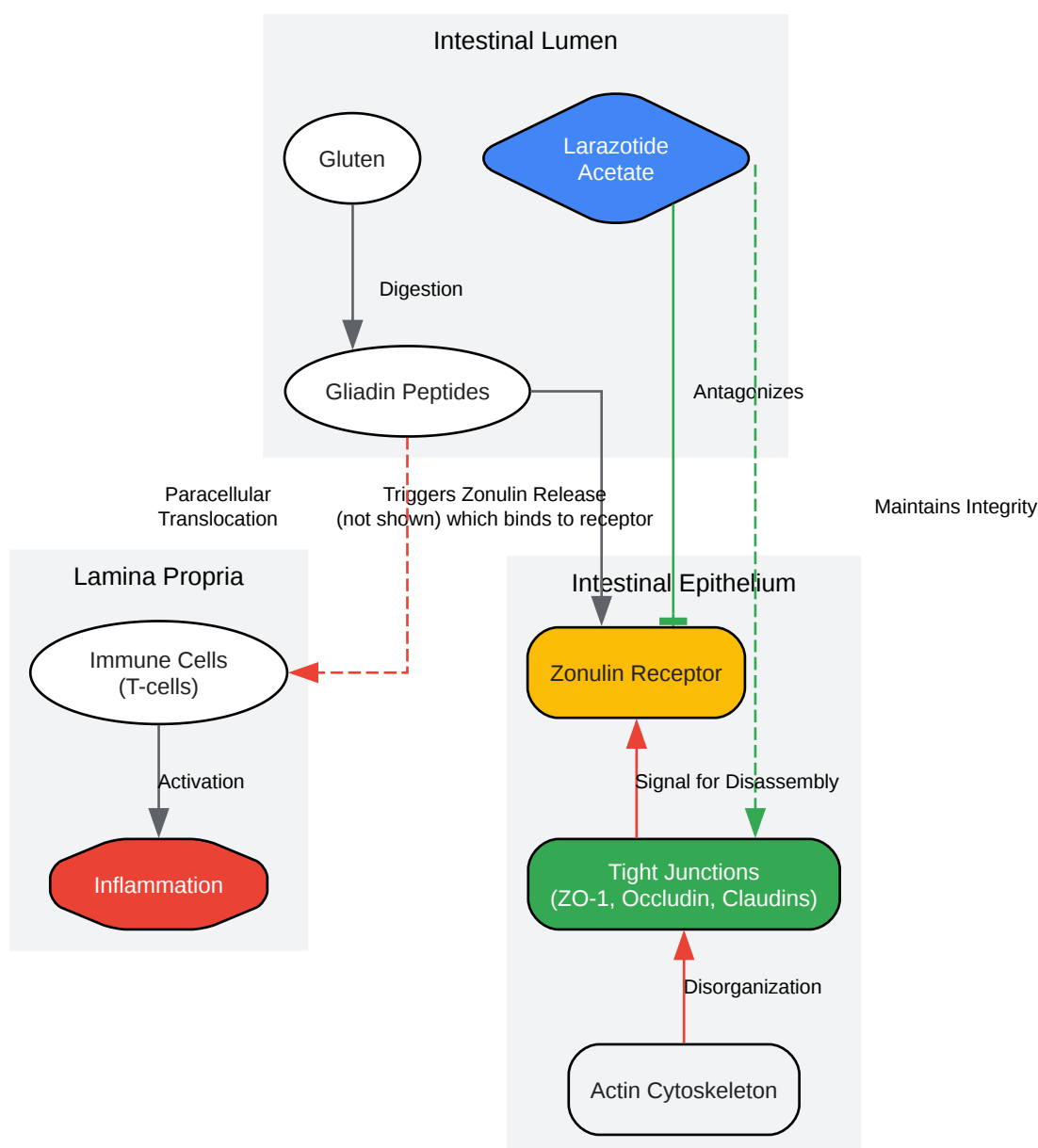
Introduction to Celiac Disease and Intestinal Permeability

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inflammatory response in the small intestine, leading to villous atrophy, malabsorption, and a range of gastrointestinal and extra-intestinal symptoms. A key initiating event in celiac disease is the disruption of the intestinal epithelial barrier, leading to increased intestinal permeability.^[1]

Gliadin, a component of gluten, induces the release of zonulin, a protein that modulates the tight junctions between intestinal epithelial cells.^[2] This leads to the opening of the paracellular pathway, allowing gliadin peptides to translocate into the lamina propria. Here, they are deamidated by tissue transglutaminase (tTG) and presented to T-cells, initiating a pro-inflammatory cascade that results in the characteristic pathology of celiac disease.^[3]

Larazotide Acetate: Mechanism of Action

Larazotide acetate (formerly AT-1001) is a synthetic octapeptide that acts as a zonulin antagonist.[4] By preventing zonulin from binding to its receptor, Larazotide acetate inhibits the disassembly of tight junctions.[5] This helps to maintain the integrity of the intestinal barrier, preventing the paracellular passage of gliadin and other luminal antigens into the lamina propria.[6] Preclinical studies have shown that Larazotide acetate promotes the assembly of tight junctions, enhances actin rearrangement, and promotes the redistribution of key tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudins.[7]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of Larazotide Acetate in Celiac Disease.

Preclinical and Clinical Data

Preclinical Studies

In vitro studies using Caco-2 and IEC6 cell lines have demonstrated that Larazotide acetate inhibits the redistribution and rearrangement of ZO-1 and actin caused by gliadin fragments.[8] It also inhibits the reduction in transepithelial electrical resistance (TEER) and the opening of tight junctions induced by various stimuli.[8] Furthermore, Larazotide acetate has been shown to inhibit the translocation of a gliadin 13-mer peptide across Caco-2 cell monolayers.[8] In vivo studies in gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice, Larazotide acetate inhibited gliadin-induced macrophage accumulation in the intestine and preserved normal tight junction structure.[8]

Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of Larazotide acetate in patients with celiac disease. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of Larazotide Acetate on Celiac Disease Symptoms (CeD-GSRS)

Study	Dosage	N	Baseline CeD-GSRS (mean \pm SD)	Change from Baseline (mean \pm SD)	p-value vs. Placebo
Leffler et al., 2015	Placebo	84	3.25 \pm 0.96	-0.50 \pm 1.0	-
(NCT013962 13)	0.5 mg TID	86	3.26 \pm 0.92	-0.54 \pm 0.9	0.022 (ANCOVA)
1.0 mg TID	85	3.05 \pm 0.84	-0.40 \pm 1.0	NS	
2.0 mg TID	87	3.21 \pm 0.77	-0.37 \pm 1.0	NS	
Kelly et al., 2013	Placebo + Gluten	44	~1.5 (at baseline)	Increase to ~2.4 (at 6 weeks)	-
(NCT004929 601)	1 mg TID + Gluten	45	~1.5 (at baseline)	Remained near baseline	0.002 (avg. over treatment)
4 mg TID + Gluten	-	-	Intermediate reduction	NS	
8 mg TID + Gluten	-	-	Intermediate reduction	NS	

CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; TID: three times a day; NS: Not Significant. Data from Leffler et al., 2015 represents patients on a gluten-free diet with persistent symptoms. Data from Kelly et al., 2013 represents patients undergoing a gluten challenge.

Table 2: Efficacy of Larazotide Acetate on Intestinal Permeability (Lactulose-to-Mannitol Ratio)

Study	Dosage	N	Baseline L/M Ratio (approx.)	Change in L/M Ratio (mean fold-ratio)	p-value vs. Placebo
Kelly et al., 2013	Placebo + Gluten	44	Not specified	~2.4	-
(NCT004929 601)	1 mg TID + Gluten	45	Not specified	Trended lower than placebo	NS
4 mg TID + Gluten	-	Not specified	No significant effect	NS	
8 mg TID + Gluten	-	Not specified	No significant effect	NS	
Leffler et al., 2012	Placebo + Gluten	-	Not specified	Increase observed	-
0.25 mg TID + Gluten	-	Not specified	No significant difference	NS	
1.0 mg TID + Gluten	-	Not specified	No significant difference	NS	
4.0 mg TID + Gluten	-	Not specified	No significant difference	NS	
8.0 mg TID + Gluten	-	Not specified	No significant difference	NS	

L/M Ratio: Lactulose-to-Mannitol Ratio; TID: three times a day; NS: Not Significant. In these studies, the L/M ratio was highly variable and did not show a statistically significant difference between Larazotide acetate and placebo groups.[3]

Table 3: Efficacy of Larazotide Acetate on Anti-tTG IgA Levels (Gluten Challenge)

Study	Dosage	N	Mean Ratio of Anti-tTG IgA over Baseline	p-value vs. Placebo
Kelly et al., 2013	Placebo + Gluten	44	19.0	-
(NCT004929601)	1 mg TID + Gluten	45	5.78	0.010
4 mg TID + Gluten	-	3.88	0.005	
8 mg TID + Gluten	-	7.72	0.025	

Anti-tTG IgA: Anti-tissue Transglutaminase IgA; TID: three times a day.

It is important to note that a Phase 3 clinical trial (CedLara) for Larazotide acetate was discontinued in 2022 after an interim analysis concluded that the number of patients needed to demonstrate a statistically significant clinical outcome was too large to support the continuation of the trial.^{[7][9]}

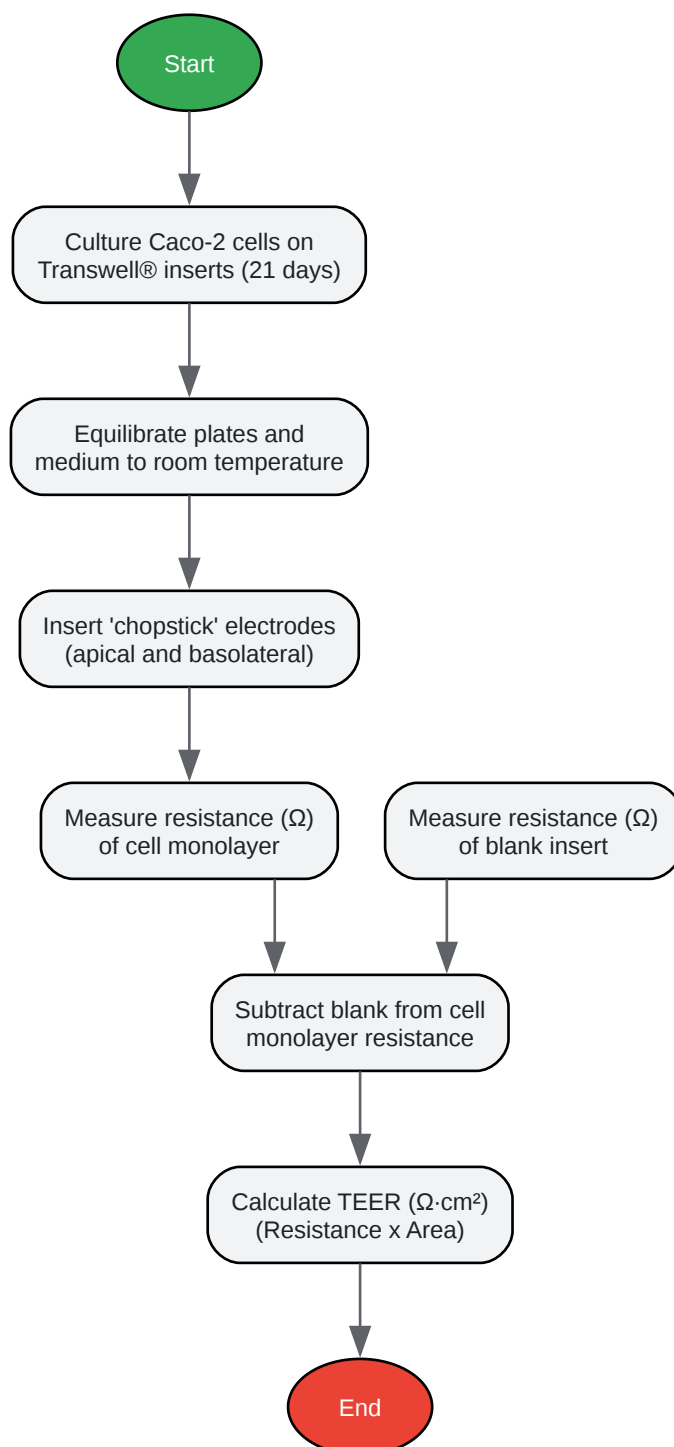
Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

This protocol is used to assess the integrity of epithelial cell monolayers in vitro.

- **Cell Culture:** Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.
- **Instrumentation:** An epithelial volt-ohm meter (e.g., Millicell® ERS-2) with a "chopstick" electrode is used.
- **Procedure:** a. Equilibrate the cell culture plates and measurement medium (e.g., Hanks' Balanced Salt Solution) to room temperature. b. Carefully place the shorter electrode in the

apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. c. Record the resistance reading in ohms (Ω). d. Measure the resistance of a blank Transwell® insert containing only medium to determine the background resistance. e. Subtract the background resistance from the resistance of the cell monolayer. f. Calculate the TEER in $\Omega \cdot \text{cm}^2$ by multiplying the corrected resistance by the surface area of the Transwell® membrane.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for TEER measurement.

Immunofluorescence Staining of Tight Junction Proteins (ZO-1 and Occludin)

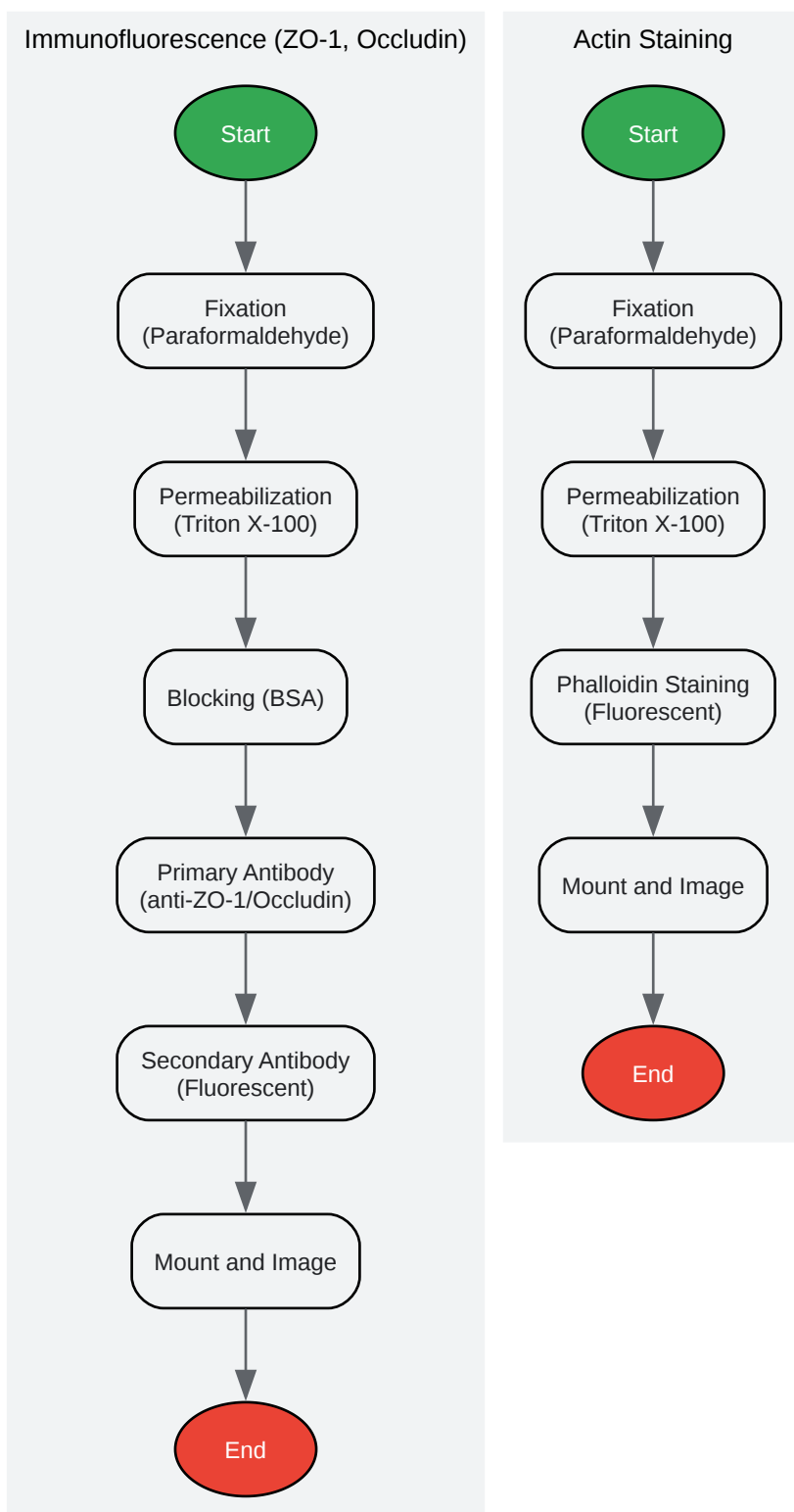
This protocol allows for the visualization of the localization and organization of tight junction proteins.

- Cell Preparation: Grow Caco-2 cells on glass coverslips until confluent.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate the cells with primary antibodies against ZO-1 and occludin (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
- Counterstaining (Optional): Stain the cell nuclei with DAPI.
- Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Actin Cytoskeleton Visualization

This protocol is used to visualize the F-actin filaments within the cells.

- Cell Preparation, Fixation, and Permeabilization: Follow steps 1-3 of the immunofluorescence protocol.
- Phalloidin Staining: Incubate the cells with a fluorescently conjugated phalloidin (e.g., TRITC-phalloidin) diluted in PBS for 30-60 minutes at room temperature in the dark.
- Washing: Wash the cells three times with PBS.
- Mounting and Imaging: Follow steps 8-10 of the immunofluorescence protocol.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. [PDF] Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. celiac.org [celiac.org]
- 5. Innovate Biopharmaceuticals Announces First Patient Dosed in the First Phase 3 Clinical Trial [drug-dev.com]
- 6. celiac.org [celiac.org]
- 7. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 8. beyondceliac.org [beyondceliac.org]
- 9. beyondceliac.org [beyondceliac.org]
- To cite this document: BenchChem. [The Role of Larazotide Acetate in Celiac Disease Pathogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498444#the-role-of-larazotide-acetate-in-celiac-disease-pathogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com